![molecular formula C15H9FN2O3S B4852180 1-(2-fluorophenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4852180.png)
1-(2-fluorophenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
1-(2-fluorophenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as FTTP, is an organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FTTP belongs to the class of pyrimidine derivatives and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of FTTP is not fully understood. However, it has been suggested that FTTP exerts its anticancer activity by inducing apoptosis in cancer cells. FTTP has also been found to inhibit the activity of certain enzymes, which may contribute to its antiviral and antibacterial properties.
Biochemical and Physiological Effects:
FTTP has been found to exhibit significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of certain enzymes, and reduce inflammation. FTTP has also been found to possess antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of FTTP is its potential therapeutic applications. FTTP has been found to exhibit significant anticancer activity and possesses other pharmacological properties that may be useful for the treatment of various diseases. However, one of the limitations of FTTP is its low solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on FTTP. One potential direction is to investigate the structure-activity relationship of FTTP and its derivatives to identify compounds with improved pharmacological properties. Another direction is to study the pharmacokinetics and pharmacodynamics of FTTP in vivo to determine its efficacy and toxicity. Additionally, the potential use of FTTP in combination with other anticancer agents or as a drug delivery system should be explored.
Scientific Research Applications
FTTP has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and liver cancer. FTTP has also been found to possess anti-inflammatory, antiviral, and antibacterial properties.
properties
IUPAC Name |
(5Z)-1-(2-fluorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3S/c16-11-5-1-2-6-12(11)18-14(20)10(13(19)17-15(18)21)8-9-4-3-7-22-9/h1-8H,(H,17,19,21)/b10-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSXUJBCRLWUKT-NTMALXAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)NC2=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C\C3=CC=CS3)/C(=O)NC2=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-(2-fluorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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